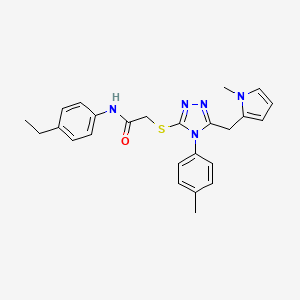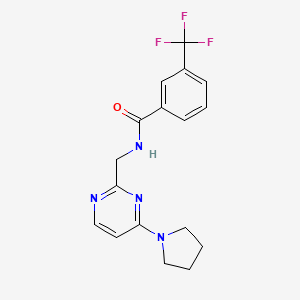![molecular formula C20H25N3O2S B2482085 2-cyclohexyl-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide CAS No. 1007192-42-8](/img/structure/B2482085.png)
2-cyclohexyl-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound of interest belongs to a class of chemicals that include pyrazoles and pyrazolines, which are significant for their biological activities and applications in medicinal chemistry. Pyrazoles are known for their pharmacophore properties, making them an interesting template for combinatorial and medicinal chemistry. These compounds serve as important synthons in organic synthesis, offering a wide range of biological activities such as anticancer, anti-inflammatory, antimicrobial, and antiviral properties (Dar & Shamsuzzaman, 2015).
Synthesis Analysis
The synthesis of pyrazole derivatives involves condensation followed by cyclization or multi-component reactions (MCR), either stepwise or in one pot under various conditions. Common reagents include phosphorus oxychloride (POCl3), dimethyl formamide, acetamide, and hydrazine. These methodologies have successfully produced heterocyclic appended pyrazoles under simple reaction conditions or microwave irradiation, yielding compounds with potential yields (Dar & Shamsuzzaman, 2015).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives, including the compound , is crucial for their biological activity. The pyrazole moiety's structure-activity relationship has been extensively studied, highlighting the importance of specific substitutions on the pyrazole ring for enhancing biological activity. These structural modifications can significantly impact their pharmacological profile, making them valuable in designing more active biological agents (Dar & Shamsuzzaman, 2015).
Chemical Reactions and Properties
Pyrazole derivatives undergo various chemical reactions, contributing to their diverse chemical properties. These reactions include alkylation, acylation, and sulfonation, among others, enabling the introduction of different functional groups that modulate the compounds' chemical and biological properties. The reactivity of pyrazole derivatives makes them valuable building blocks for synthesizing a wide range of heterocyclic compounds (Gomaa & Ali, 2020).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as solubility, melting point, and boiling point, are influenced by their molecular structure. Modifications to the pyrazole core can alter these properties, affecting their application in pharmaceutical formulations and their pharmacokinetic profile. Understanding these physical properties is essential for optimizing the compounds for medicinal use.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards nucleophiles and electrophiles, are critical for the biological activity and pharmacological profile of pyrazole derivatives. These properties determine the compounds' interaction with biological targets, influencing their mechanism of action and therapeutic potential. The versatility in chemical reactivity allows for the design of compounds with specific biological activities, making them attractive candidates for drug development (Gomaa & Ali, 2020).
Scientific Research Applications
Synthetic Pathways and Coordination Complexes
Researchers have synthesized pyrazole-acetamide derivatives and their coordination complexes to explore the effect of hydrogen bonding on self-assembly processes and antioxidant activity. These studies indicate the potential of similar acetamide derivatives in constructing coordination complexes with metals like Co(II) and Cu(II), which could lead to applications in materials science and antioxidant research (Chkirate et al., 2019).
Antimicrobial and Antitumor Activities
The antimicrobial and antitumor activities of novel heterocyclic compounds derived from similar acetamide precursors have been evaluated. These studies contribute to the understanding of how modifications in the heterocyclic structures can impact biological activity, suggesting that derivatives of 2-cyclohexyl-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide might be explored for potential antimicrobial and anticancer properties (Albratty et al., 2017).
Insecticidal Assessment
Research into the insecticidal properties of heterocycles incorporating thiadiazole moiety against pests like the cotton leafworm suggests avenues for the development of new agricultural chemicals. This indicates potential research applications of similar compounds in developing novel insecticides (Fadda et al., 2017).
Toxicological Evaluation for Food and Beverage Applications
The toxicological evaluation of novel compounds for safety in food and beverage applications highlights the importance of assessing the health implications of new chemical entities. Such studies ensure that derivatives of complex acetamides, potentially including 2-cyclohexyl-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide, are safe for consumption (Karanewsky et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-cyclohexyl-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2S/c1-14-7-9-16(10-8-14)23-20(17-12-26(25)13-18(17)22-23)21-19(24)11-15-5-3-2-4-6-15/h7-10,15H,2-6,11-13H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCQJVPBIIOOPKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)CC4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclohexyl-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-amino-3-{[1-(4-bromophenyl)-2,5-dioxotetrahydro-1H-pyrrol-3-yl]sulfanyl}propanoate hydrochloride](/img/structure/B2482003.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2482004.png)
![2-(4-chlorobenzamido)-N-(thiophen-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2482007.png)
![1-(benzo[d]isoxazol-3-yl)-N-(2,3-dimethylphenyl)methanesulfonamide](/img/structure/B2482009.png)
![4-(dimethylamino)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2482011.png)




![4-Cyano-N-[1-(oxan-4-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2482019.png)
![2-[(4-Chlorophenyl)thio]-3-{4-[(4-methylpiperidin-1-yl)carbonyl]phenoxy}pyrazine](/img/structure/B2482020.png)
![1-(2-chlorophenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)methanesulfonamide](/img/structure/B2482022.png)

![N-(1-cyano-1-methylethyl)-N-methyl-2-[3-methyl-4-(4-methyl-1,3-thiazol-2-yl)piperazin-1-yl]acetamide](/img/structure/B2482024.png)